![molecular formula C11H17ClN4O B2684924 N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride CAS No. 1340588-49-9](/img/structure/B2684924.png)
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride, also known as 2-(4-morpholin-4-ylphenyl)guanidine hydrochloride , is a chemical compound with the CAS number 247234-41-9. Its molecular formula is C₁₁H₁₆N₄O , and it has a molecular weight of approximately 220.27 g/mol. The compound appears as a white to off-white powder and has a melting point around 220°C. It is soluble in ethanol and insoluble in water .
Molecular Structure Analysis
The molecular structure of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride consists of a guanidine group attached to a phenyl ring, which in turn is connected to a morpholine ring. The hydrochloride salt forms due to the presence of the chloride ion. You can visualize the structure using a 2D Mol file here .Physical and Chemical Properties Analysis
Safety and Hazards
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, a derivative of the compound, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, was synthesized and its crystal structure was analyzed . The morpholine ring in the compound adopts a chair conformation, and the molecular geometry of the carboxylic group is characterized by similar C—O bond lengths .
Inhibition of Enzymes
Phenyl-(morpholino)methanethione derivatives, which are related to the compound , have been found to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . These enzymes catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), which are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Development of LRRK2 Kinase Inhibitors
The compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
Antibacterial and Anticancer Agents
A series of novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives, which are related to the compound, have been synthesized and evaluated as potential antibacterial and anticancer agents .
Synthesis of Momelotinib
The compound has been used in the synthesis of momelotinib, a medication used to treat myelofibrosis, a type of bone marrow cancer . A nucleophilic addition reaction between the starting material, 4-morpholinoaniline, and cyanamide gave the 1-(4-morpholinophenyl)guanidine .
6. Biocidal Functional Additives for Waterborne Polymer Materials The compound has been used as a functional additive for a waterborne paint based on polyvinyl acetate . Organomineral complexes of polyhexamethylene guanidine hydrochloride were introduced into a polyvinyl acetate dispersion, which prevented the coating from fouling by biofilms of gram-positive bacteria Staphylococcus aureus and Rhodococcus erythropolis .
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15;/h1-4H,5-8H2,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMKIFHMZFQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

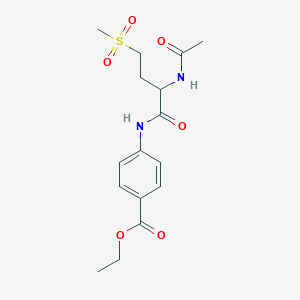

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)


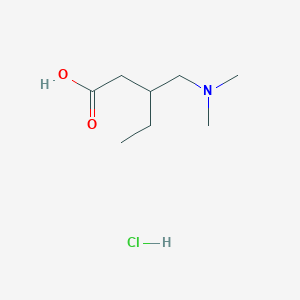
![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)
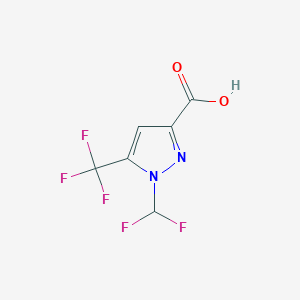
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)

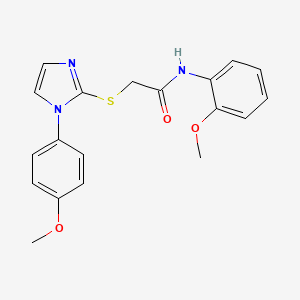
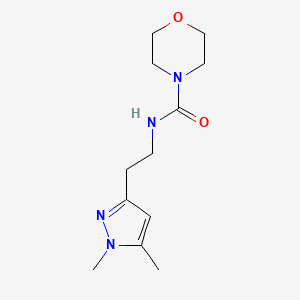
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)